5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide involves innovative methodologies that enhance its accessibility for further chemical transformations. Notably, a novel and efficient route has been developed, allowing for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides through a process featuring a selective Sandmeyer reaction (Bobko et al., 2012). This methodology exemplifies the advances in synthetic strategies aimed at optimizing the production of this compound.
Molecular Structure Analysis
Studies on the molecular structure of derivatives of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide reveal intricate details about their configuration and potential for further chemical modifications. The structural elucidation of these compounds, achieved through analytical and spectroscopic data, lays the groundwork for understanding their chemical behavior and reactivity (Hafez et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide underpins its utility in heterocyclic synthesis. It participates in various reactions, yielding a wide range of heterocyclic compounds with significant pharmacological profiles. The compound's ability to undergo reactions with acetylacetone and arylidenemalononitriles to yield pyrazolo[1,5-a]-pyrimidine derivatives is a testament to its versatility and potential for generating bioactive molecules (Hafez et al., 2013).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : It serves as a valuable building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).
Antitumor Activities : Pyrazolopyrimidines and Schiff bases derived from this compound show promising in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).
Environmental and Biological Applications : A developed Cr3+ membrane sensor based on 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide effectively detects Cr3+ ions in biological samples and wastewater from chromium electroplating industries (Zamani et al., 2009).
Synthesis of Novel Compounds : Novel synthesis methods using this compound allow for a more versatile and efficient preparation of various derivatives, which could be used in further pharmacological studies (Bobko et al., 2012).
Cytotoxic Activity Against Cancer Cells : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine show promising cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Antibacterial Activity : Certain derivatives of this compound exhibit significant antibacterial activity against pathogenic and opportunistic bacteria, including high activity against MSSA and MRSA clinical isolates (Pitucha et al., 2011).
DNA Binding Affinity and Anticancer Effects : Novel 1H-pyrazole-3-carboxamide derivatives demonstrate potential anticancer effects and DNA binding affinity, suggesting DNA as a possible target for these compounds (Lu et al., 2014).
Analgesic and Anti-inflammatory Properties : Some derivatives exhibit promising analgesic and anti-inflammatory properties, with mild ulcerogenic potential, making them potential candidates for developing new analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-amino-1-phenylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKSUPKIDNXMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274334 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |
CAS RN |
50427-77-5 | |
Record name | 50427-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 50427-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-phenyl-4-pyrazolecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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